2,6-Diamino-4-pyridin-3-yl-4H-thiopyran-3,5-dicarbonitrile
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Description
“2,6-Diamino-4-pyridin-3-yl-4H-thiopyran-3,5-dicarbonitrile” is a chemical compound . Unfortunately, there is not much specific information available about this compound in the literature.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the triple condensation of propionaldehyde, malononitrile, and cyanothioacetamide gives 2,6-diamino-3,5-dicyano-4-ethyl-4H-thiopyran . This compound then recyclizes to give 6-amino-3, 5-dicyano-4-ethylpyridine-2 (1H)-thione . This thione was used to synthesize substituted 2-alkylthiopyridines and the corresponding thieno [2,3- b ]pyridines .Chemical Reactions Analysis
The reaction of 4-aryl-2,6-diamino-4H-thiopyran-3,5-dicarbonitriles with 1-morpholino-1-cyclopentene led to the formation of 4-aryl-2-thioxo-2,5,6,7-tetrahydro-1H- 1pyrindine-3-carbonitriles . These were used in the synthesis of substituted 2-alkylsulfanyl-4-aryl-6,7-dihydro-5H- 1pyrindine-3-carbonitriles and 3-amino-4-aryl-6,7-dihydro-5H-cyclopenta [ b thieno [3,2- e ]pyridines .Scientific Research Applications
Synthesis of Heterocyclic Compounds
2,6-Diamino-4-aryl-4H-thiopyran-3,5-dicarbonitriles have been utilized in the Mannich reaction with p-toluidine and formaldehyde to unexpectedly produce pyrimido[4,3-b][1,3,5]thiadiazine derivatives. This showcases their role in synthesizing complex N,S-containing heterocycles, which are significant in developing new materials and potential therapeutic agents (Dotsenko, Krivokolysko, & Litvinov, 2007).
Recyclization Reactions
The recyclization of 4-alkyl(aryl)-2,6-diamino-3,5-dicyano-4H-thiopyrans with 2-aminoethanol and (2-furyl)methylamine led to the formation of 4-alkyl(aryl)-2,6-bis-(R-methylamino)pyridine-3,5-dicarbonitriles. This process underlines the chemical flexibility and utility of these compounds in organic synthesis, enabling the creation of new pyridine derivatives with potential for further chemical transformations and applications (Дяченко & Рыльская, 2013).
Antibacterial Activity
A study on 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines revealed their potential as antimicrobial agents. The research emphasized the structure-activity relationship of these compounds against Gram-stained bacteria, highlighting their promise in addressing bacterial resistance to traditional antibiotics. This discovery opens avenues for the development of new antimicrobial drugs based on pyridine derivatives (Koszelewski et al., 2021).
Microwave-Assisted Synthesis
The microwave-assisted synthesis of thiazolopyrimidine derivatives from 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles offers a novel method for preparing polyfused pyrimidines. This technique highlights the efficiency and environmental benefits of using microwave irradiation in chemical synthesis, providing a faster and more eco-friendly approach to obtaining complex heterocyclic compounds with potential biological activities (Youssef, Fouda, & Faty, 2018).
Properties
IUPAC Name |
2,6-diamino-4-pyridin-3-yl-4H-thiopyran-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5S/c13-4-8-10(7-2-1-3-17-6-7)9(5-14)12(16)18-11(8)15/h1-3,6,10H,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKVQTKLWWJERB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2C(=C(SC(=C2C#N)N)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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